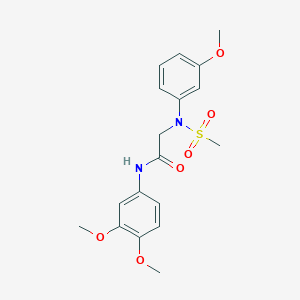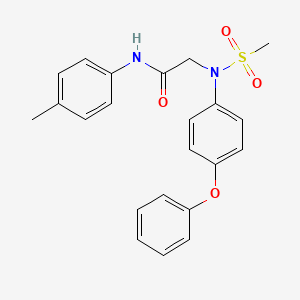![molecular formula C16H13BrClF3N2O3S B3452662 N~1~-(2-bromophenyl)-N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3452662.png)
N~1~-(2-bromophenyl)-N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide
Übersicht
Beschreibung
“N~1~-(2-bromophenyl)-N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide” is a complex organic compound. It contains several functional groups including a bromophenyl group, a chloro-trifluoromethylphenyl group, and a methylsulfonyl group attached to a glycinamide core .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For instance, the bromophenyl and chloro-trifluoromethylphenyl groups could be introduced via electrophilic aromatic substitution . The methylsulfonyl group could be introduced through a coupling reaction with benzene sulfonamide in the presence of copper (I) iodide .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups around the glycinamide core. The bromophenyl and chloro-trifluoromethylphenyl groups are likely to occupy positions on opposite sides of the molecule due to steric hindrance .Chemical Reactions Analysis
This compound could participate in a variety of chemical reactions, depending on the conditions. For example, the bromine atom in the bromophenyl group could be replaced via nucleophilic aromatic substitution . The trifluoromethyl group could potentially undergo reactions involving the carbon-fluorine bond .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the bromine and chlorine atoms would likely make the compound relatively heavy and possibly volatile. The trifluoromethyl group could contribute to the compound’s stability and reactivity .Wirkmechanismus
Safety and Hazards
As with any chemical compound, handling “N~1~-(2-bromophenyl)-N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide” would require appropriate safety precautions. The specific hazards associated with this compound would depend on its physical and chemical properties, but could potentially include toxicity or reactivity hazards .
Zukünftige Richtungen
The future directions for research on this compound could include further exploration of its synthesis and reactivity, as well as investigation of potential applications. For example, it could be studied as a potential pharmaceutical or as a building block for the synthesis of more complex molecules .
Eigenschaften
IUPAC Name |
N-(2-bromophenyl)-2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrClF3N2O3S/c1-27(25,26)23(9-15(24)22-14-5-3-2-4-12(14)17)10-6-7-13(18)11(8-10)16(19,20)21/h2-8H,9H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWZHFUBUFGGGFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1Br)C2=CC(=C(C=C2)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrClF3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 2-{[N-(3,4-dimethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B3452579.png)
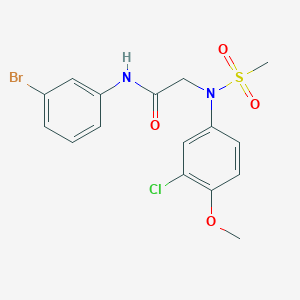
![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-methylglycinamide](/img/structure/B3452586.png)
![N~2~-(4-bromophenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3452594.png)
![N~2~-[(3-bromo-4-methoxyphenyl)sulfonyl]-N~1~-methyl-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3452608.png)
![methyl 2-{[N-(4-isopropylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B3452620.png)
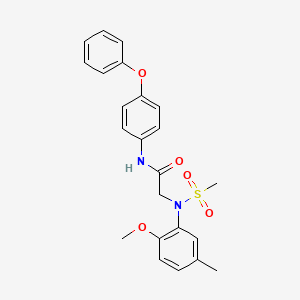

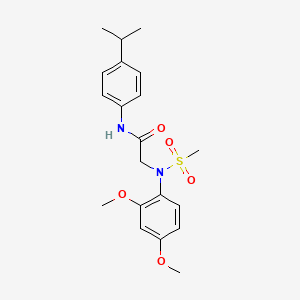
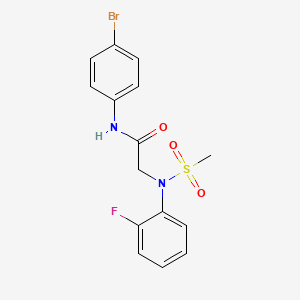
![N~2~-(4-chlorophenyl)-N~1~,N~1~-dimethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3452648.png)

